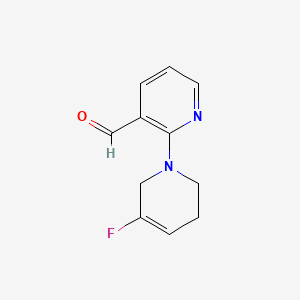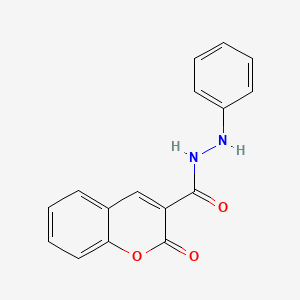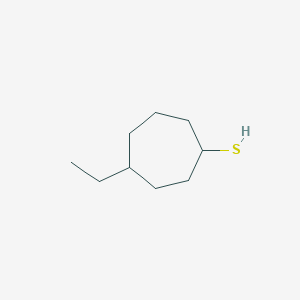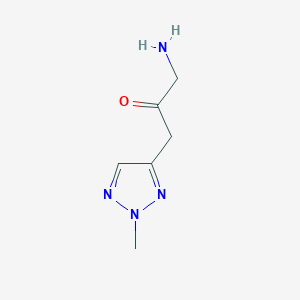
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one is a heterocyclic compound featuring a triazole ring. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one typically involves a multi-step process. . This reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction conditions often include the use of copper(I) salts as catalysts and can be carried out under mild conditions, making it suitable for industrial production .
Analyse Des Réactions Chimiques
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, which are crucial for its biological activity . These interactions can disrupt the function of enzymes and receptors, leading to antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one can be compared to other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity.
Trazodone: An antidepressant that also contains a triazole ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
1-amino-3-(2-methyltriazol-4-yl)propan-2-one |
InChI |
InChI=1S/C6H10N4O/c1-10-8-4-5(9-10)2-6(11)3-7/h4H,2-3,7H2,1H3 |
Clé InChI |
QGAUONCSCDQOPE-UHFFFAOYSA-N |
SMILES canonique |
CN1N=CC(=N1)CC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



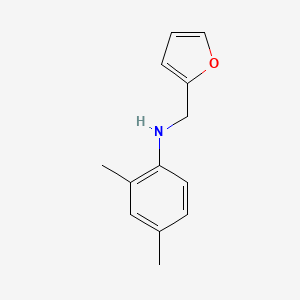
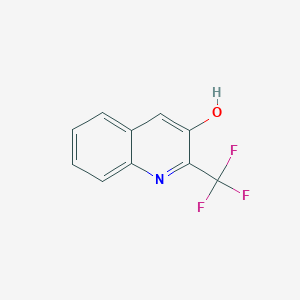
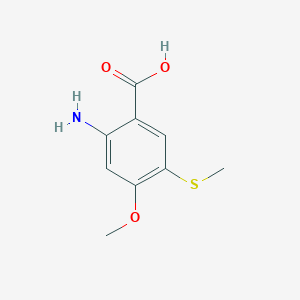

![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
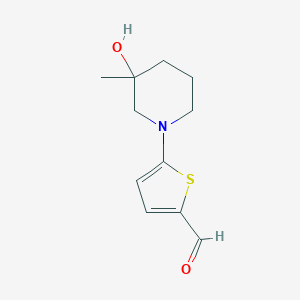
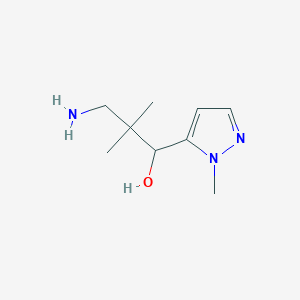
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)
